molecular formula C21H21N3O2S B2998290 2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034264-23-6

2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2998290
M. Wt: 379.48
InChI Key: XTAADLVFXOCERV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene ring, a cyclopentane ring, and a dipyridopyrimidinone moiety. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Cyclopentane is a simple cyclic hydrocarbon with five carbon atoms in a ring. Dipyridopyrimidinone is a bicyclic structure containing two pyridine rings and a pyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene, cyclopentane, and dipyridopyrimidinone moieties. For example, thiophene rings can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase the compound’s polarity and influence its solubility .

Scientific Research Applications

Structural Elucidation and Antimicrobial Evaluation

Compounds with thiophene and pyrimidinone structures have been synthesized and evaluated for their antimicrobial activities. For example, novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been developed through reactions involving thiophene derivatives, showing mild antimicrobial activities. These studies highlight the potential of thiophene-containing compounds in developing new antimicrobial agents (Gomha et al., 2018).

Cytotoxic Activity and Quantum Chemical Calculations

Research on 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, synthesized from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives, included quantum-chemical calculations to determine molecular properties. These compounds exhibited cytotoxic activities against human liver and breast cancer cell lines, illustrating the potential for thiophene-containing compounds in cancer research (Kökbudak et al., 2020).

Anticancer and Antimicrobial Studies

Studies on bivalent manganese complexes of pyrano[2,3-d]pyrimidine derivatives containing thiophene have shown promising anticancer and antimicrobial activities. These findings suggest the potential use of thiophene and pyrimidine-based compounds in the development of new therapeutic agents (El-Shwiniy et al., 2020).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds featuring thiophene and pyrimidinone units demonstrates the versatility of these structures in creating compounds with potential biological activities. This includes the synthesis of compounds with various substituents and functional groups, contributing to the diversity of chemical entities for potential scientific applications (Haswani & Bari, 2011).

properties

IUPAC Name

5-(1-thiophen-2-ylcyclopentanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19-15-14-23(12-8-16(15)22-18-7-1-4-11-24(18)19)20(26)21(9-2-3-10-21)17-6-5-13-27-17/h1,4-7,11,13H,2-3,8-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAADLVFXOCERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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